molecular formula C11H14N2O B13861496 3-Benzyl-2-methylimidazolidin-4-one

3-Benzyl-2-methylimidazolidin-4-one

Cat. No.: B13861496
M. Wt: 190.24 g/mol
InChI Key: LYFRDHMDASVEIQ-UHFFFAOYSA-N
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Description

3-Benzyl-2-methylimidazolidin-4-one is an organic compound with the molecular formula C11H14N2O. It belongs to the class of imidazolidinones, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-methylimidazolidin-4-one typically involves the reaction of benzylamine with 2-methylimidazolidin-4-one. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-methylimidazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

3-Benzyl-2-methylimidazolidin-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-methylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a benzyl group and an imidazolidinone ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-benzyl-2-methylimidazolidin-4-one

InChI

InChI=1S/C11H14N2O/c1-9-12-7-11(14)13(9)8-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3

InChI Key

LYFRDHMDASVEIQ-UHFFFAOYSA-N

Canonical SMILES

CC1NCC(=O)N1CC2=CC=CC=C2

Origin of Product

United States

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